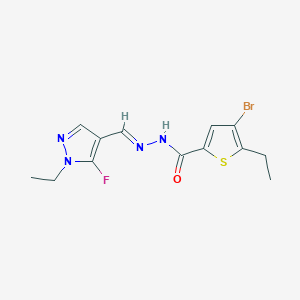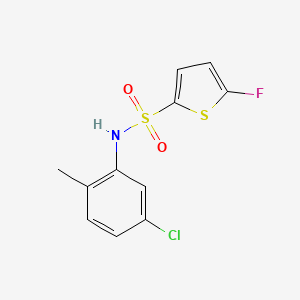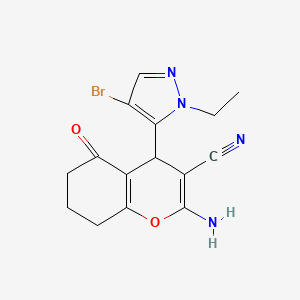
4-Bromo-5-ethyl-N'-((1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylene)thiophene-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-5-ETHYL-N’~2~-[(1-ETHYL-5-FLUORO-1H-PYRAZOL-4-YL)METHYLENE]-2-THIOPHENECARBOHYDRAZIDE is a complex organic compound that features a combination of bromine, fluorine, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-5-ETHYL-N’~2~-[(1-ETHYL-5-FLUORO-1H-PYRAZOL-4-YL)METHYLENE]-2-THIOPHENECARBOHYDRAZIDE typically involves multi-step organic reactions. The process begins with the preparation of the core thiophene structure, followed by the introduction of the bromo and ethyl groups. The final steps involve the formation of the hydrazide linkage and the incorporation of the pyrazole moiety. Common reagents used in these steps include brominating agents, alkylating agents, and hydrazine derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-5-ETHYL-N’~2~-[(1-ETHYL-5-FLUORO-1H-PYRAZOL-4-YL)METHYLENE]-2-THIOPHENECARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
4-BROMO-5-ETHYL-N’~2~-[(1-ETHYL-5-FLUORO-1H-PYRAZOL-4-YL)METHYLENE]-2-THIOPHENECARBOHYDRAZIDE has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-BROMO-5-ETHYL-N’~2~-[(1-ETHYL-5-FLUORO-1H-PYRAZOL-4-YL)METHYLENE]-2-THIOPHENECARBOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism would depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-BROMO-5-ETHYL-2-THIOPHENECARBOHYDRAZIDE: Lacks the pyrazole moiety, making it less versatile in certain applications.
5-ETHYL-N’~2~-[(1-ETHYL-5-FLUORO-1H-PYRAZOL-4-YL)METHYLENE]-2-THIOPHENECARBOHYDRAZIDE: Lacks the bromine atom, which may affect its reactivity and binding properties.
4-BROMO-2-THIOPHENECARBOHYDRAZIDE: Lacks both the ethyl and pyrazole groups, making it a simpler structure with potentially different properties.
Uniqueness
The presence of both bromine and fluorine atoms, along with the pyrazole moiety, makes 4-BROMO-5-ETHYL-N’~2~-[(1-ETHYL-5-FLUORO-1H-PYRAZOL-4-YL)METHYLENE]-2-THIOPHENECARBOHYDRAZIDE unique. These features contribute to its potential reactivity and versatility in various applications.
Properties
Molecular Formula |
C13H14BrFN4OS |
|---|---|
Molecular Weight |
373.25 g/mol |
IUPAC Name |
4-bromo-5-ethyl-N-[(E)-(1-ethyl-5-fluoropyrazol-4-yl)methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C13H14BrFN4OS/c1-3-10-9(14)5-11(21-10)13(20)18-16-6-8-7-17-19(4-2)12(8)15/h5-7H,3-4H2,1-2H3,(H,18,20)/b16-6+ |
InChI Key |
CNSXWYGYKPEPOU-OMCISZLKSA-N |
Isomeric SMILES |
CCC1=C(C=C(S1)C(=O)N/N=C/C2=C(N(N=C2)CC)F)Br |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)NN=CC2=C(N(N=C2)CC)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole](/img/structure/B10927135.png)

![N-(4-bromo-3-methylphenyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10927140.png)
![N-{(E)-[4-(difluoromethoxy)-3-ethoxyphenyl]methylidene}-3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B10927141.png)
![azepan-1-yl(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B10927147.png)
![methyl 3-cyclopropyl-1-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10927149.png)
![1-cyclopropyl-3-[1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]thiourea](/img/structure/B10927151.png)
![11,13-dimethyl-4-[(4-nitropyrazol-1-yl)methyl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10927158.png)
![4-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimido[1,2-a]benzimidazol-2(1H)-one](/img/structure/B10927172.png)


![N,N'-pyridine-2,6-diylbis{2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide}](/img/structure/B10927190.png)
![3-(2-fluorophenyl)-6-phenyl-N-(pyridin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10927196.png)
![4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]phenyl 4-chlorobenzoate](/img/structure/B10927208.png)
